N'-cyclododecylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C22H34N2O2S . This compound is characterized by its unique structure, which includes a cyclododecylidene group, a methoxyphenyl group, and an acetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetohydrazide with cyclododecanone under specific conditions . The reaction is often facilitated by the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields . The reaction conditions generally include the use of solvents like ethanol and catalysts such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Its potential biological activities suggest it could be explored for therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxyphenyl group may also contribute to its biological activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(4-Chlorophenyl)methylidene]-2-{[(2E)-3-methyl-1,3-benzothiazol-2(3H)-ylidene]amino}acetohydrazide .
- **N’-[(3-Chlorophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide .
- **2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide .
Uniqueness
N’-Cyclododecylidene-2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide is unique due to its cyclododecylidene group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H34N2O2S |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H34N2O2S/c1-26-21-15-13-19(14-16-21)17-27-18-22(25)24-23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16H,2-12,17-18H2,1H3,(H,24,25) |
InChI Key |
GKUJOSCNZHKJIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=C2CCCCCCCCCCC2 |
Origin of Product |
United States |
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